molecular formula C10H13N3O B2529269 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1873249-50-3

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Cat. No.: B2529269
CAS No.: 1873249-50-3
M. Wt: 191.234
InChI Key: JEDCWUHNDDBDBD-UHFFFAOYSA-N
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Description

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a heterocyclic compound with a unique structure that combines elements of pyridine and diazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[4,3-b]indole
  • 2,5-dibromo-3-methoxy-1,4-dianiline
  • 3,5-dimethyl-1,2,4-triazole

Uniqueness

3,3-dimethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,3-dimethyl-4,5-dihydro-1H-pyrido[3,4-b][1,4]diazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)6-12-8-5-11-4-3-7(8)13-9(10)14/h3-5,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDCWUHNDDBDBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(C=CN=C2)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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